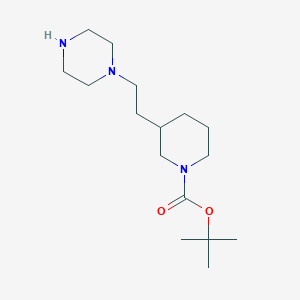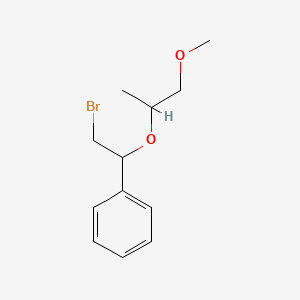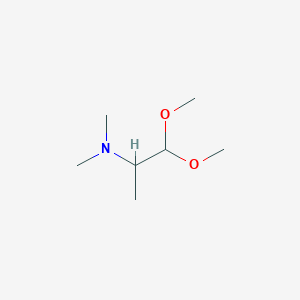
(1,1-Dimethoxypropan-2-yl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethoxypropan-2-yl)dimethylamine: is an organic compound with the molecular formula C₇H₁₇NO₂. It is a derivative of dimethylamine and is characterized by the presence of two methoxy groups attached to a propan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethoxypropan-2-yl)dimethylamine typically involves the reaction of dimethylamine with a suitable precursor that contains the 1,1-dimethoxypropan-2-yl group. One common method is the reaction of dimethylamine with 1,1-dimethoxypropan-2-ol under acidic or basic conditions to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethoxypropan-2-yl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
(1,1-Dimethoxypropan-2-yl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxypropan-2-yl)dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. The presence of the dimethoxy and dimethylamine groups allows for unique binding interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethoxypropan-2-yl)methylamine
- (1,1-Dimethoxypropan-2-yl)ethylamine
- (1,1-Dimethoxypropan-2-yl)propylamine
Uniqueness
(1,1-Dimethoxypropan-2-yl)dimethylamine is unique due to the presence of both dimethoxy and dimethylamine groups, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1,1-dimethoxy-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(8(2)3)7(9-4)10-5/h6-7H,1-5H3 |
InChI Key |
KEVDCDWLWBPODP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)
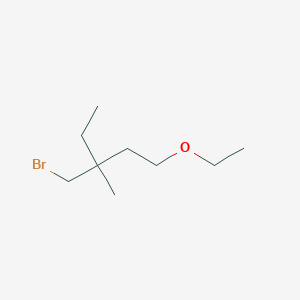
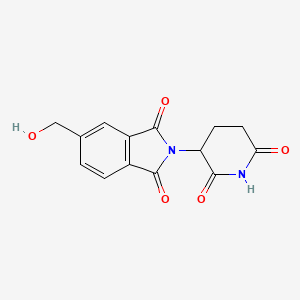
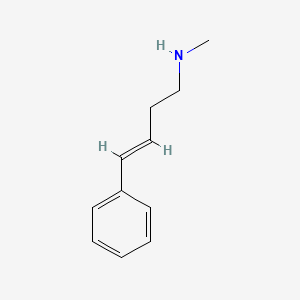
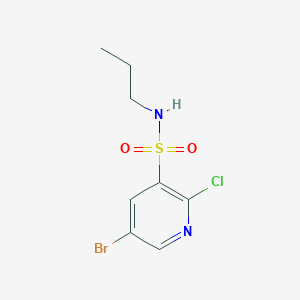
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
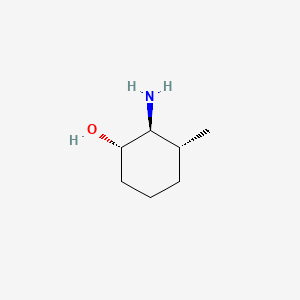

![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)
